An In-depth Technical Guide to 1-(2-Bromophenyl)piperazine (CAS Number: 1011-13-8)
An In-depth Technical Guide to 1-(2-Bromophenyl)piperazine (CAS Number: 1011-13-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)piperazine, a key chemical intermediate in the synthesis of pharmaceuticals, most notably the multimodal antidepressant vortioxetine. This document collates essential information regarding its chemical and physical properties, synthesis methodologies, analytical techniques, and its role in medicinal chemistry. Detailed experimental protocols, safety information, and diagrams of relevant biological pathways are presented to support researchers and drug development professionals in their work with this compound.
Introduction
1-(2-Bromophenyl)piperazine, with the Chemical Abstracts Service (CAS) number 1011-13-8, is a substituted piperazine derivative. Its structure, featuring a bromophenyl group attached to a piperazine ring, makes it a versatile building block in organic synthesis. The primary significance of this compound lies in its role as a precursor for the synthesis of psychoactive compounds, particularly those targeting the serotonergic system.[1] Its application in the development of 5-HT1A serotonin receptor antagonists highlights its importance in the field of neuroscience and drug discovery.[2] Furthermore, it has been investigated for its potential therapeutic applications in neurological disorders.[3]
Physicochemical and Safety Data
A summary of the key physicochemical properties of 1-(2-Bromophenyl)piperazine is provided in the table below. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1011-13-8 | [4] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [4] |
| Molecular Weight | 241.13 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 94-96 °C/0.02mm | |
| Boiling Point | 337°C at 760 mmHg | [5] |
| Density | 1.386 g/cm³ | [5] |
| Flash Point | 157.6°C | [5] |
| Purity | ≥98% (HPLC) | [4] |
| Storage | 2-8°C, protect from light |
Safety Information:
1-(2-Bromophenyl)piperazine is classified as harmful and an irritant.[6] It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a fume hood.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[6]
Synthesis of 1-(2-Bromophenyl)piperazine
The synthesis of N-arylpiperazines such as 1-(2-Bromophenyl)piperazine is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods.
Experimental Protocol: Buchwald-Hartwig Amination
This palladium-catalyzed amination is a highly efficient method for forming C-N bonds.[7]
Reaction Scheme:
Materials:
-
2-Bromoiodobenzene
-
Piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., BINAP - 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the base (e.g., 1.4 equivalents) to the flask.
-
Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature.
-
Add 2-bromoiodobenzene (1 equivalent) and piperazine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-Bromophenyl)piperazine.
Experimental Protocol: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of N-arylpiperazines.[8]
Reaction Scheme:
Materials:
-
2-Bromoiodobenzene
-
Piperazine
-
Copper(I) iodide (CuI)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
High-boiling polar solvent (e.g., N,N-Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
Procedure:
-
In a round-bottom flask, combine 2-bromoiodobenzene (1 equivalent), piperazine (2 equivalents), copper(I) iodide (10-20 mol%), and potassium carbonate (2 equivalents).
-
Add the solvent (DMF or DMSO) to the flask.
-
Heat the reaction mixture to 120-150°C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Methods
The purity and identity of 1-(2-Bromophenyl)piperazine can be determined using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be utilized for the purity assessment of 1-(2-Bromophenyl)piperazine.
Experimental Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.[10]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl ring and the methylene protons of the piperazine ring.
Infrared (IR) Spectroscopy:
The IR spectrum of 1-(2-Bromophenyl)piperazine would exhibit characteristic absorption bands for the N-H stretching of the secondary amine in the piperazine ring (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations. The C-Br stretching vibration is also expected in the fingerprint region.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.13 g/mol ). Fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the bromine atom.
Role in Drug Development and Signaling Pathways
1-(2-Bromophenyl)piperazine is a crucial intermediate in the synthesis of vortioxetine, a multimodal antidepressant.[12] The synthesis of vortioxetine involves a palladium-catalyzed C-S coupling reaction between 1-(2-Bromophenyl)piperazine and 2,4-dimethylthiophenol.
Synthesis of Vortioxetine - Experimental Workflow
Caption: Synthesis workflow from starting materials to Vortioxetine.
Implicated Signaling Pathway: 5-HT1A Receptor Antagonism
Compounds derived from 1-(2-Bromophenyl)piperazine often act as 5-HT1A serotonin receptor antagonists.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this action, thereby modulating serotonergic neurotransmission.
Caption: Simplified signaling pathway of a 5-HT1A receptor antagonist.
Conclusion
1-(2-Bromophenyl)piperazine (CAS 1011-13-8) is a compound of significant interest in medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of vortioxetine and other serotonergic agents underscores its importance. This guide has provided a detailed overview of its properties, synthesis, and analytical methods, along with insights into its application in targeting the 5-HT1A receptor signaling pathway. The provided experimental protocols and safety information aim to facilitate further research and development involving this versatile molecule.
References
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. rsc.org [rsc.org]
- 4. scbt.com [scbt.com]
- 5. 1-(2-BROMOPHENYL)PIPERAZINE | 1011-13-8 [chemnet.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. mdpi.com [mdpi.com]
- 12. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
